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Compound of Interest

Compound Name: 4-Fluoro-N-methylbenzylamine

Cat. No.: B1299105

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-N-methylbenzylamine is a fluorinated organic compound that serves as a versatile
building block in synthetic chemistry. Its utility is particularly pronounced in the fields of
pharmaceutical and agrochemical development. The presence of a fluorine atom on the phenyl
ring can significantly alter the pharmacokinetic and physicochemical properties of larger
molecules, making this compound a valuable intermediate in the design of novel bioactive
agents. This guide provides an in-depth overview of the properties, synthesis, and potential
applications of 4-Fluoro-N-methylbenzylamine.

Core Properties

The fundamental chemical and physical properties of 4-Fluoro-N-methylbenzylamine are
summarized below. These values are essential for its handling, characterization, and use in
chemical reactions.

Chemical and Physical Data
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Property Value Reference

Molecular Formula CsHioFN [1]

Molecular Weight 139.17 g/mol [1]

CAS Number 405-66-3 [1]

Appearance C.:olc')rless to light yellow clear 1]

liquid

Boiling Point 180-181 °C (lit.)

75 °C at 9 mmHg [1]

Density 1.056 g/mL at 25 °C (lit.)

Refractive Index n20/D 1.4990 (lit.)

Flash Point 71 °C (159.8 °F) - closed cup

Purity >97% (GC) [1]
Structural Information

Identifier Value

SMILES CNCclccc(F)ecl

inChi 1S/C8H10FN/c1-10-6-7-2-4-8(9)5-3-7/h2-

5,10H,6H2,1H3
InChlKey SZJIQLSCDIEJFC-UHFFFAOYSA-N

Safety and Handling

4-Fluoro-N-methylbenzylamine is classified as a hazardous substance and requires careful
handling in a laboratory setting.
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Hazard Statement Code
Causes severe skin burns and eye damage H314
May cause an allergic skin reaction H317
Causes serious eye damage H318
May cause respiratory irritation H335

Personal Protective Equipment (PPE): Use of eye shields, face shields, and gloves is
mandatory. A respirator with a suitable filter (e.g., type ABEK (EN14387)) should be used when
handling larger quantities or in poorly ventilated areas.

Synthesis and Experimental Protocols

The primary route for the synthesis of 4-Fluoro-N-methylbenzylamine is through the reductive
amination of 4-fluorobenzaldehyde with methylamine. This two-step, one-pot reaction is
efficient and widely applicable.

Reductive Amination Protocol

This protocol describes a general procedure for the synthesis of 4-Fluoro-N-
methylbenzylamine.

Materials:

4-Fluorobenzaldehyde

Methylamine (solution in a suitable solvent, e.g., THF or methanol)

Sodium triacetoxyborohydride (NaBH(OACc)s) or Sodium cyanoborohydride (NaBHsCN)[2][3]

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as the reaction solvent[2]

Acetic acid (catalyst)

Saturated aqueous sodium bicarbonate (NaHCO3) solution
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Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSOQOa) or sodium sulfate (Na2S0a)

Ethyl acetate (for extraction)

Hexane (for chromatography)
Procedure:

¢ Imine Formation: To a solution of 4-fluorobenzaldehyde (1.0 eq) in the chosen reaction
solvent, add methylamine solution (1.0-1.2 eq). A few drops of acetic acid can be added to
catalyze the formation of the imine.[4] The reaction is typically stirred at room temperature for
1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Gas
Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the aldehyde.

e Reduction: Once imine formation is significant, the reducing agent, sodium
triacetoxyborohydride (1.2-1.5 eq) or sodium cyanoborohydride (1.2-1.5 eq), is added
portion-wise to the reaction mixture.[2][3] The reaction is then stirred at room temperature for
several hours to overnight, until the imine is fully reduced.

o Work-up: The reaction is quenched by the slow addition of saturated aqueous sodium
bicarbonate solution. The mixture is then transferred to a separatory funnel, and the organic
layer is separated. The aqueous layer is extracted with ethyl acetate. The combined organic
layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the
solvent is removed under reduced pressure.

 Purification: The crude product is purified by silica gel column chromatography using a
gradient of hexane and ethyl acetate to yield pure 4-Fluoro-N-methylbenzylamine.

Characterization: The identity and purity of the synthesized compound should be confirmed
using spectroscopic methods such as *H NMR, 3C NMR, FT-IR, and Mass Spectrometry.

Synthetic Workflow
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Caption: Synthetic workflow for 4-Fluoro-N-methylbenzylamine via reductive amination.

Applications in Research and Drug Development
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4-Fluoro-N-methylbenzylamine is a key intermediate in the synthesis of various biologically
active molecules.[1] Its applications span across pharmaceuticals, particularly those targeting
the central nervous system (CNS), and agrochemicals.

Pharmaceutical Intermediate

The compound serves as a scaffold in the development of drugs for neurological disorders.[1]
The fluorinated benzylamine moiety is found in molecules designed to interact with various
receptors and transporters in the brain.

o Dopamine Receptor Ligands: Derivatives of fluorinated phenethylamines have been
synthesized and evaluated for their affinity to dopamine D1 and D2 receptors.[5] The
substitution on the amine nitrogen can modulate the affinity and selectivity for these receptor
subtypes.[5]

o Serotonin and Norepinephrine Reuptake Inhibitors: The N-arylmethylpiperidine scaffold,
which can be derived from benzylamines, has been explored for the development of dual
inhibitors of serotonin and norepinephrine reuptake, which are important mechanisms in the
treatment of depression and other mood disorders.[6]

Agrochemical Formulations

In the agrochemical industry, 4-Fluoro-N-methylbenzylamine is used in the formulation of
pesticides and herbicides. The introduction of fluorine can enhance the efficacy and metabolic
stability of the active ingredients, leading to improved crop yields.[1]

Potential Signaling Pathway Interactions of
Derivatives

While 4-Fluoro-N-methylbenzylamine itself is primarily an intermediate, its structural motifs
are incorporated into compounds that target key signaling pathways in the central nervous
system. The diagram below illustrates a hypothetical model of how a drug candidate derived
from this intermediate might interact with dopaminergic and serotonergic pathways.
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Caption: Hypothetical mechanism of action for a drug derived from 4-Fluoro-N-
methylbenzylamine.

This diagram illustrates how a molecule incorporating the 4-fluoro-N-methylbenzylamine
scaffold could potentially act as a dual reuptake inhibitor, increasing the concentration of
dopamine and serotonin in the synaptic cleft and enhancing postsynaptic receptor signaling.
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This is a common strategy in the development of antidepressants and other psychotropic
medications.

Conclusion

4-Fluoro-N-methylbenzylamine is a valuable chemical intermediate with significant potential
in the development of new pharmaceuticals and agrochemicals. Its straightforward synthesis

and the advantageous properties conferred by the fluorine atom make it an attractive starting

material for medicinal and synthetic chemists. Further exploration of derivatives based on this
scaffold is likely to yield novel compounds with potent biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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